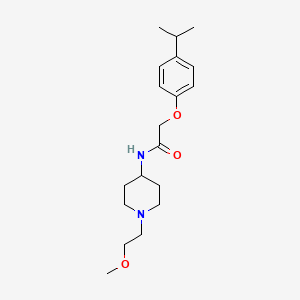
2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves complex reactions that highlight the importance of the amide structure's position and the substituent on the pendant benzene ring for activity towards specific channels in pharmacological evaluations. For instance, derivatives synthesized for antihypertensive purposes demonstrate the critical role of structural components in inhibitory activity against T-type Ca(2+) channels (Watanuki et al., 2012). This suggests that the synthesis of "2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide" likely involves targeted modifications to optimize its pharmacological profile.
Molecular Structure Analysis
Structural analysis of related compounds reveals the significance of molecular docking and crystal structure elucidation. For example, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide showed its anticancer activity through in silico modeling targeting the VEGFr receptor, indicating the importance of molecular structure in drug design (Sharma et al., 2018). These analyses are essential for understanding how "2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide" interacts at the molecular level.
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives are complex and can lead to the synthesis of compounds with varying biological activities. For example, the preparation of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives and their evaluation against several enzymes highlight the diverse chemical reactivity and potential therapeutic applications of such compounds (Khalid et al., 2014).
Physical Properties Analysis
The physical properties of acetamide derivatives, including solubility, melting point, and crystal structure, are crucial for their pharmacological applications. Studies on similar compounds, like the synthesis and evaluation of 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate, provide insights into the biodistribution and metabolism, which are essential for understanding the physical behavior of "2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide" in biological systems (Matarrese et al., 2000).
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets and stability under physiological conditions, determine the compound's suitability for therapeutic use. The synthesis and pharmacological properties of related acetamide compounds, showing various biological activities, illustrate the importance of chemical properties in drug development (Ueda et al., 1990).
科学的研究の応用
Paeonol Derivatives and Pharmacological Activities
Paeonol and its derivatives, including 2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide, have been extensively studied for their wide range of pharmacological activities. Recent research has focused on the structural modification of paeonol to explore its mechanism of action. These derivatives have shown promising pharmacological effects in antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant activities. The systematic review of these activities suggests the potential of paeonol derivatives in developing new therapeutic agents (Wang, Wu, Chu, Wu, & Sun, 2020).
Piperazine Derivatives in Therapeutics
The compound belongs to the class of piperazine derivatives, which are critical in drug design due to their wide array of therapeutic uses. These uses range from antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, to cardio protectors. The flexibility of the piperazine nucleus, with minor modifications, significantly influences the medicinal potential of the resulting molecules. This flexibility underlines the importance of piperazine derivatives, including the compound of interest, in the discovery of new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).
特性
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-15(2)16-4-6-18(7-5-16)24-14-19(22)20-17-8-10-21(11-9-17)12-13-23-3/h4-7,15,17H,8-14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTSDKASUQXADK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-(1-(2-methoxyethyl)piperidin-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

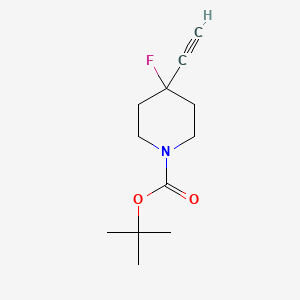
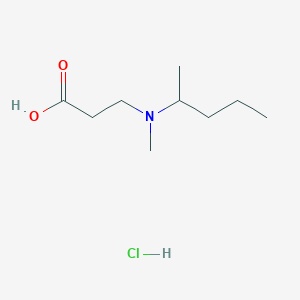
![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)propan-1-one](/img/structure/B2497783.png)
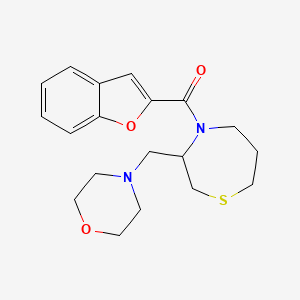

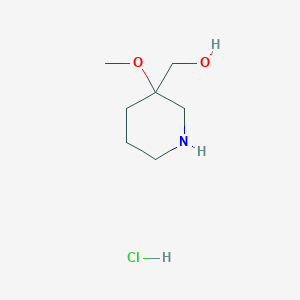
![3-chloro-N-[4-(7-hydroxy-4-oxochromen-3-yl)phenyl]propane-1-sulfonamide](/img/no-structure.png)
![N-(furan-2-ylmethyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2497792.png)
![N-[(4-Bromophenyl)methyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide](/img/structure/B2497794.png)
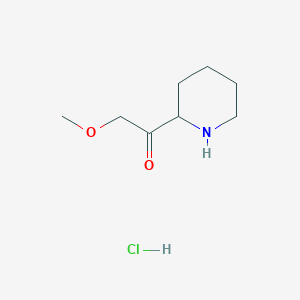

![3,4-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2497798.png)
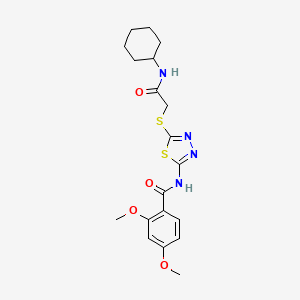
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2497800.png)